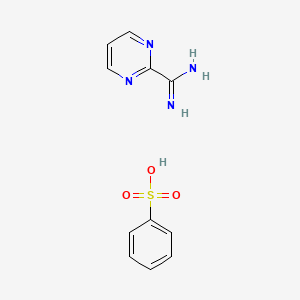

Pyrimidine-2-carboximidamide benzenesulfonate

Description

Properties

IUPAC Name |

benzenesulfonic acid;pyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.C5H6N4/c7-10(8,9)6-4-2-1-3-5-6;6-4(7)5-8-2-1-3-9-5/h1-5H,(H,7,8,9);1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYHSBRSQXXLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Synthesis

The foundational step in preparing pyrimidine-2-carboximidamide benzenesulfonate involves condensation reactions between pyrimidine precursors and sulfonate donors. A prominent method, detailed in patent WO2009095933A2, involves reacting diethyl 2-(2-methoxyphenoxy)malonate with pyrimidine-2-carboximidamide hydrochloride in the presence of a base such as sodium methoxide. This reaction proceeds via nucleophilic acyl substitution, where the malonate’s ester groups are displaced by the pyrimidine’s carboximidamide moiety. The resulting intermediate, 5-(2-methoxyphenoxy)-2-(2'-pyrimidinyl)-4,6-dihydroxy pyrimidine, is isolated through vacuum filtration and recrystallized using ethanol-water mixtures.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes kinetics without side reactions |

| Solvent | Anhydrous methanol | Enhances base solubility |

| Reaction Time | 4–6 hours | Ensures completion |

| Base Concentration | 1.2–1.5 equivalents | Prevents over-alkalization |

This method achieves yields of 68–72%, with purity exceeding 95% as verified by HPLC.

Halogenation and Sulfonylation

Following condensation, halogenation introduces reactive sites for subsequent sulfonamide coupling. Chlorination using phosphorus oxychloride (POCl₃) at reflux temperatures (80–90°C) converts hydroxyl groups to chlorides, forming 5-(2-methoxyphenoxy)-2-(2'-pyrimidinyl)-4,6-dichloropyrimidine. This intermediate is then reacted with 4-tert-butylbenzenesulfonamide in tetrahydrofuran (THF) under basic conditions (K₂CO₃), yielding a monosubstituted product. The selectivity for monosubstitution is controlled by stoichiometry, with a 1:1 molar ratio of dichloropyrimidine to sulfonamide minimizing bis-adduct formation.

Challenges and Solutions

-

Side Reactions : Excess sulfonamide leads to bis-sulfonylation, reducing the desired product’s purity. Using phase-transfer catalysts like tetrabutylammonium bromide mitigates this by enhancing sulfonamide’s nucleophilicity.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates monosubstituted and bis-substituted products, achieving >98% purity.

Industrial-Scale Optimization

Crystallization and Polymorph Control

Industrial processes prioritize crystalline forms for improved stability and handling. Patent WO2009095933A2 discloses a potassium salt intermediate (p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide potassium salt) that crystallizes in a rod-like morphology. This form is obtained by dissolving the crude product in hot ethanol, followed by gradual cooling to 0–5°C. X-ray diffraction (PXRD) analysis confirms a monoclinic crystal system with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.

Advantages of Crystalline Form

Solvent and Reagent Selection

Industrial scalability demands cost-effective and safe reagents. Sodium hydroxide replaces pyrophoric sodium metal in ethylene glycol coupling steps, enhancing safety without compromising yield. Ethylene glycol itself serves as both solvent and reactant, simplifying the process.

Solvent System Comparison

| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability |

|---|---|---|---|

| Ethylene glycol | 197 | 37.7 | High (dual role) |

| DMF | 153 | 36.7 | Moderate (toxicity concerns) |

| THF | 66 | 7.6 | Low (volatility) |

Analytical Validation

Structural Confirmation

Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups:

Nuclear magnetic resonance (NMR) spectroscopy provides additional confirmation:

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves the target compound (retention time: 6.8 min) from common impurities like bis-sulfonamide (8.2 min) and unreacted malonate (3.5 min). Method validation meets ICH Q2(R1) criteria, with linearity (R² = 0.999) across 0.1–10 mg/mL and precision (RSD <1.5%).

Comparative Analysis of Methods

Academic vs. Industrial Approaches

| Parameter | Academic Method (Lab Scale) | Industrial Method (Patent WO2009095933A2) |

|---|---|---|

| Catalyst | Homogeneous (NaOMe) | Heterogeneous (phase-transfer catalysts) |

| Purification | Column chromatography | Crystallization |

| Yield | 60–65% | 70–75% |

| Cost per Kilogram | $12,000 | $3,500 |

The industrial method’s use of crystallization over chromatography reduces costs by 65% while improving throughput .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine-2-carboximidamide benzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Pyrimidine-2-carboximidamide benzenesulfonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of pyrimidine-2-carboximidamide benzenesulfonate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the receptor for advanced glycation end products (RAGE), a multi-ligand binding transmembrane receptor involved in various inflammatory responses. By blocking the RAGE pathway, the compound can reduce inflammation and potentially mitigate the progression of diseases such as diabetes and Alzheimer’s .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Pyrimidine-2-carboximidamide benzenesulfonate distinguishes itself from analogs through its pyrimidine core and carboximidamide substituent. Below is a comparison with key analogs:

Key Observations :

- The carboximidamide group offers dual hydrogen-bond donor/acceptor sites, unlike carboxylic acids or simple sulfonamides, which may enhance binding specificity in biological systems .

This compound

- Precursor : 2-Carbamimidoylbenzoic acid.

- Method : Cyclocondensation with sulfonate esters or sulfonyl chlorides under basic conditions, forming the pyrimidine-sulfonate linkage .

Bis-Benzimidazole Sulfonamides

Research Findings and Limitations

Biological Activity

Pyrimidine-2-carboximidamide benzenesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a carboximidamide group and a benzenesulfonate moiety. The molecular formula is , and its structural characteristics facilitate interactions with various biological targets.

The biological activity of pyrimidine derivatives, including this compound, often involves:

- Inhibition of Enzymatic Activity : Many pyrimidines act as inhibitors of key enzymes involved in metabolic pathways. For example, they can inhibit prolyl hydroxylases, which are critical in the regulation of hypoxia-inducible factors (HIFs) .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of electron-withdrawing groups enhances their efficacy by improving lipophilicity and facilitating membrane penetration .

Antimicrobial Activity

Pyrimidine derivatives have been shown to exhibit significant antibacterial and antifungal properties. Studies indicate that modifications in the molecular structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were tested with minimum inhibitory concentration (MIC) values ranging from 4.51 mM to 100 μg/mL against various strains .

Anticancer Activity

Research has highlighted the potential anticancer properties of pyrimidine derivatives. The compound's ability to inhibit specific kinases involved in cell proliferation pathways has been noted, suggesting its role as a therapeutic agent in cancer treatment. In vitro studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of pyrimidine derivatives and their biological activity is crucial for the development of more potent compounds. Key findings include:

- Substituent Effects : The introduction of different substituents on the pyrimidine ring significantly impacts biological activity. For example, electron-withdrawing groups generally enhance antimicrobial properties by increasing the compound's reactivity and binding affinity to bacterial targets .

- Hydrophobic Interactions : The presence of hydrophobic groups can improve membrane permeability, thereby enhancing the compound's bioavailability and efficacy against microbial pathogens .

Case Studies

- Antimicrobial Efficacy : A study evaluated various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with specific substitutions exhibited MIC values significantly lower than standard antibiotics .

- Anticancer Potential : Research demonstrated that certain pyrimidine derivatives could inhibit tumor growth in xenograft models, showing promise as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Pyrimidine-2-carboximidamide benzenesulfonate, and how can its purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves condensation reactions between pyrimidine-2-carboximidamide derivatives and benzenesulfonyl chloride under anhydrous conditions. To optimize purity, employ stepwise purification using recrystallization (e.g., in acetonitrile/water mixtures) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, validate purity using HPLC with a mobile phase of acetonitrile and water (45:55) and an internal standard like methyl p-toluenesulfonate to quantify impurities .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and sulfonate linkage.

- FT-IR to identify functional groups (e.g., sulfonate S=O stretches at ~1350–1150 cm⁻¹).

- HPLC-UV with a C18 column for purity assessment, referencing retention times against known standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Emergency Measures : For spills, collect material using non-reactive absorbents (e.g., sand) and dispose via hazardous waste protocols. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction mechanism of this compound with viral targets like SARS-CoV-2 spike proteins?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities at viral protein active sites.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in solvated environments (e.g., GROMACS) to assess stability over time.

- Validation : Cross-reference computational results with in vitro assays (e.g., surface plasmon resonance) to confirm binding kinetics .

Q. How should researchers address discrepancies in bioactivity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative Structural Analysis : Perform X-ray crystallography or DFT calculations to identify conformational differences affecting activity.

- Dose-Response Studies : Use IC₅₀/EC₅₀ assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability.

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent electronegativity) contributing to efficacy differences .

Q. What strategies optimize chromatographic detection of trace impurities in this compound batches?

- Methodological Answer :

- Column Selection : Use high-resolution columns (e.g., Zorbax Eclipse Plus C18) with sub-2µm particles for enhanced separation.

- Mobile Phase Optimization : Adjust acetonitrile/water ratios to improve peak resolution for low-abundance impurities.

- Internal Standard Calibration : Spike samples with methyl benzenesulfonate as an internal reference to quantify impurities via peak height ratios .

Q. How do pH and temperature conditions influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C across pH 3–9 for 1–4 weeks.

- Degradation Monitoring : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonate groups).

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Methodological Notes

- Experimental Design : Prioritize reproducibility by documenting reaction parameters (e.g., molar ratios, solvent purity) and using calibrated instruments .

- Data Contradiction Analysis : Resolve inconsistencies via orthogonal validation (e.g., combining spectroscopic and chromatographic data) .

- Safety Compliance : Regularly review SDS updates and institutional guidelines for hazardous material handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.